Imiquimod N-Oxide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H16N4O |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
5-hydroxy-1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-imine |
InChI |
InChI=1S/C14H16N4O/c1-9(2)7-17-8-16-12-13(17)10-5-3-4-6-11(10)18(19)14(12)15/h3-6,8-9,15,19H,7H2,1-2H3 |
InChI Key |
JGCTUVXHGKNMDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N(C2=N)O |
Origin of Product |
United States |
Synthetic Pathways and Chemical Transformations of Imiquimod N Oxide
Oxidation Methodologies for the Formation of Imiquimod (B1671794) N-Oxide
The introduction of the N-oxide functionality to the quinoline (B57606) core of Imiquimod precursors is a critical step that activates the molecule for subsequent chemical modifications. Various oxidation methods have been developed to achieve this transformation efficiently and selectively.
Peracid-Mediated Oxidation Routes for Quinoline N-Oxide Formation
Peroxycarboxylic acids, commonly known as peracids, are widely employed reagents for the N-oxidation of heteroaromatic compounds, including quinolines. researchgate.netresearchgate.netuop.edu.pk The reaction of a quinoline with a peroxycarboxylic acid leads to the formation of its corresponding N-oxide. researchgate.net
One of the most frequently utilized peracids for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The synthesis of Imiquimod N-Oxide often involves the oxidation of 1-isobutyl-1H-imidazo[4,5-c]quinoline using m-CPBA. This reaction is typically performed in a suitable solvent, such as chloroform (B151607) or ethyl acetate (B1210297), at controlled temperatures to ensure selective oxidation at the 5-position nitrogen of the quinoline ring system. nih.govvulcanchem.com The use of ethyl acetate as a solvent is advantageous as it facilitates the removal of the m-chlorobenzoic acid byproduct through filtration. Temperature control, often maintained around 70°C, is crucial for complete conversion while preventing decomposition. Gradual addition of m-CPBA helps to manage the exothermic nature of the reaction.
Peracetic acid is another effective oxidizing agent for this transformation. uop.edu.pk The choice of peracid and reaction conditions can be tailored to optimize yield and purity of the resulting N-oxide.
Alternative Oxidative Protocols and Reagent Systems
Beyond traditional peracids, alternative methods for N-oxidation have been explored to enhance safety, efficiency, and environmental friendliness. Hydrogen peroxide, an attractive oxidant due to its generation of water as the only byproduct, is often used in conjunction with catalysts. acs.org For instance, titanium silicalite (TS-1) has been used as a catalyst in a packed-bed microreactor with hydrogen peroxide in methanol (B129727) to produce various pyridine (B92270) N-oxides in high yields, offering a safer and greener continuous flow process. organic-chemistry.org
Another approach involves the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts, which efficiently oxidizes tertiary nitrogen compounds to their N-oxides under mild conditions. organic-chemistry.org Additionally, sodium perborate (B1237305) in acetic acid serves as an effective reagent for the N-oxidation of various nitrogen heterocycles. organic-chemistry.org The combination of hydrogen peroxide and acetic anhydride (B1165640) can also be employed for the N-oxidation of quinoline derivatives. lew.ro
This compound as a Key Intermediate in Imiquimod Synthesis
This compound is not merely a derivative but a crucial intermediate that facilitates the introduction of the C4-amino group characteristic of the final Imiquimod structure. google.combeilstein-journals.org
Multi-Step Synthetic Sequences Incorporating N-Oxide Intermediates
The synthesis of Imiquimod often follows a multi-step sequence where the formation of the N-oxide is a key strategic step. google.combeilstein-journals.orgnih.gov A common pathway begins with the oxidation of 1-isobutyl-1H-imidazo[4,5-c]quinoline to yield 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-N-oxide. wipo.int This N-oxide intermediate is often purified by forming its hydrochloride salt. wipo.intgoogle.com
The N-oxide then undergoes chlorination, typically using a reagent like phosphorus oxychloride (POCl₃) in a solvent such as N,N-dimethylformamide, to introduce a chlorine atom at the 4-position, forming 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline. google.comprepchem.com The N-oxide functionality activates the C4 position towards nucleophilic attack, making this chlorination step efficient.
Finally, the 4-chloro intermediate is subjected to amination, where the chlorine atom is displaced by an amino group, to yield Imiquimod. beilstein-journals.orgnih.gov This amination is often carried out using ammonia. google.com This sequence, involving N-oxidation, chlorination, and amination, represents a well-established route to Imiquimod. beilstein-journals.org
Optimization Strategies for N-Oxide-Facilitated Amination Reactions
Other patented methods describe the reaction of 1H-imidazo[4,5-c]quinoline 5N-oxide with an acylating agent, followed by amination to produce Imiquimod. google.com Another approach involves reacting the N-oxide with benzoyl isocyanate, followed by hydrolysis to obtain the final product. google.com These strategies highlight the versatility of the N-oxide intermediate in facilitating the crucial amination step.
Reactivity Profiles of the N-Oxide Moiety in Synthetic Transformations
The N-oxide group dramatically alters the electronic properties of the quinoline ring, influencing its reactivity towards both electrophilic and nucleophilic reagents. mdpi.com The N-oxide function activates the heteroaromatic ring, making it more susceptible to a variety of chemical transformations. mdpi.com
The N-oxide can direct functionalization at specific positions of the quinoline scaffold. For example, the N-oxide directs the C2-heteroarylation of quinoline N-oxides. nih.gov The oxygen atom of the N-oxide can also participate in rearrangements. For instance, quinoline N-oxides can rearrange to form a benzoxazepine intermediate. thieme-connect.com
Nucleophilic Substitution Reactions on N-Oxide Activated Rings
The formation of an N-oxide at the 5-position of the quinoline ring is a key step in functionalizing the 4-position. beilstein-journals.orgspandidos-publications.com This oxidation makes the heterocyclic ring electron-deficient, thereby activating it for nucleophilic substitution reactions. A common synthetic strategy involves a three-step sequence of N-oxide formation, followed by chlorination and then amination to install the final amino group of Imiquimod. beilstein-journals.orgspandidos-publications.comnih.gov
Several methods have been developed to achieve the introduction of an amino group at the 4-position, leveraging the reactivity of the this compound intermediate. One approach involves the reaction of 1-isobutyl-1H-imidazo-[4,5-c]-quinoline-5-N-oxide with reagents like ammonium (B1175870) hydroxide (B78521) or ammonium salts in the presence of tosyl chloride at low temperatures (0–5°C). mdpi.comgoogle.com Another method utilizes benzoyl isocyanate, which reacts with the N-oxide intermediate, followed by a subsequent hydrolysis step to yield the 4-amino product. google.com
The N-oxide can also be converted into other activated intermediates. For instance, it can be transformed into a 4-chloro derivative, which is then susceptible to nucleophilic substitution. wipo.int A patented process describes the conversion of the 4-chloro derivative to a novel 4-iodo intermediate, which is then converted to Imiquimod. wipo.int Furthermore, nucleophilic substitution has been achieved using sodium cyanide, which attacks the 4-position of the N-oxide activated ring. google.com This is followed by hydrolysis of the nitrile and a Hofmann transposition to yield the primary amine. google.com
| N-Oxide Intermediate | Reagent(s) | Product/Intermediate Type | Reference |
|---|---|---|---|
| 1-Isobutyl-1H-imidazo-[4,5-c]-quinoline-5-N-oxide | Ammonium hydroxide / Tosyl chloride | 4-Amino derivative (Imiquimod) | mdpi.comgoogle.com |
| 1-Isobutyl-1H-imidazo-[4,5-c]-quinoline-5-N-oxide | Benzoyl isocyanate, then hydrolysis | 4-Amino derivative (Imiquimod) | google.com |
| 1-Isobutyl-1H-imidazo-[4,5-c]-quinoline-5-N-oxide | Chlorinating agent (e.g., POCl₃) | 4-Chloro derivative | wipo.int |
| 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline | Iodinating agent | 4-Iodo derivative | wipo.int |
| 1-Isobutyl-1H-imidazo[4,5-c]quinoline-N-oxide | Sodium cyanide | 4-Cyano derivative | google.com |
Rearrangement and Fragmentation Pathways of this compound
The chemical structure of this compound allows for specific rearrangement and fragmentation reactions under certain conditions.
A notable rearrangement is the Hofmann transposition, which is utilized in a specific synthetic route to Imiquimod. google.com This pathway begins with the nucleophilic substitution on the this compound ring with sodium cyanide to form a 4-cyano derivative. The nitrile function is then hydrolyzed to an amide, which subsequently undergoes a Hofmann transposition in the presence of sodium hypobromite (B1234621) to generate the final 4-primary amine function. google.com
The fragmentation of this compound has been studied, particularly in the context of identifying it as a related substance in Imiquimod samples. In one analysis, Imiquimod was treated with 15% hydrogen peroxide (H₂O₂) at 80°C, leading to the formation of this compound. oup.com The identity of the N-oxide was confirmed by mass spectrometry, which showed a protonated molecule [M+H]+ at m/z 257, consistent with its theoretical molecular weight of 256. oup.com The study also outlined a probable mass fragmentation pattern for this N-oxide impurity. oup.com
| Parent Ion (m/z) | Description | Key Fragments/Observations | Reference |
|---|---|---|---|
| 257 [M+H]⁺ | Protonated molecular ion of this compound | This ion confirms the formation of the N-oxide from Imiquimod under oxidative stress. | oup.com |
| - | Probable Fragmentation | The N-oxide undergoes further mass fragmentation, the pattern of which helps in its structural confirmation. | oup.com |
Metabolic Formation and Biotransformation of Imiquimod N Oxide
Enzymatic N-Oxidation of Imiquimod (B1671794) in Biological Systems
The enzymatic conversion of imiquimod to its N-oxide derivative is a significant step in its metabolic journey within biological systems. This process is primarily mediated by oxidative enzymes located in key metabolic organs like the liver.
Imiquimod undergoes extensive Phase I metabolism, which involves chemical modifications such as hydroxylation and N-oxidation to increase its polarity and facilitate excretion. fda.gov N-oxide formation specifically occurs on the primary nitrogen of the quinoline (B57606) ring structure of the imiquimod molecule. fda.gov
In vitro studies using human liver microsomes have been crucial in elucidating the metabolic fate of imiquimod. These experiments confirmed that all in vitro metabolite formation is dependent on the presence of both microsomes and the cofactor NADPH, which is characteristic of cytochrome P450-mediated reactions. fda.gov In these systems, Imiquimod 5-N-oxide was identified as a primary metabolite, constituting a significant portion—approximately 25%—of all metabolites formed. fda.gov This finding establishes N-oxidation as a major Phase I biotransformation pathway for imiquimod in humans. fda.govfda.gov
While the specific CYP isoforms responsible for the N-oxidation pathway of imiquimod are not definitively detailed in recent literature, the general involvement of the CYP system is well-established. fda.gov Older reports suggest that the formation of related nitrogenous metabolites of imiquimod is catalyzed predominantly by human liver CYP1A2 and CYP3A4. sci-hub.se Furthermore, for the analogue compound resiquimod, N-oxide formation is attributed to CYP3A4. frontiersin.org Given that Phase I biotransformation pathways for imiquimod include hydroxylation and N-oxide formation, it is understood that CYP enzymes are the key catalysts. fda.gov
Identification of Imiquimod N-Oxide as a Phase I Metabolite
Comparative Metabolic Profiling of this compound Across Preclinical Species
Pharmacokinetic and metabolism studies have been conducted in a wide range of preclinical animal models, including mice, rats, guinea pigs, rabbits, and monkeys, to understand the biotransformation of imiquimod. fda.gov These studies reveal that imiquimod metabolism is extensive across species, leading to the formation of more than a dozen Phase I and Phase II metabolites. fda.gov
Analyses of urine from rats, rabbits, monkeys, and guinea pigs following oral administration of radiolabelled imiquimod have shown that the resulting metabolite profiles are qualitatively similar to each other and consistent with those identified in human urine. fda.gov This consistency suggests that N-oxide formation is a common metabolic pathway not only in humans but also across these preclinical species. While the profiles are qualitatively alike, quantitative differences may exist. fda.gov In most animal species studied, very little unchanged imiquimod is excreted in the urine, indicating high metabolic clearance. fda.gov
| Preclinical Species | Metabolism Extent | Key Metabolic Pathways | Metabolite Profile Similarity to Humans | Reference |
|---|---|---|---|---|
| Rat | Extensive | Hydroxylation, N-Oxidation, Conjugation | Qualitatively Similar | fda.gov |
| Rabbit | Extensive | Hydroxylation, N-Oxidation, Conjugation | Qualitatively Similar | fda.gov |
| Monkey | Extensive | Hydroxylation, N-Oxidation, Conjugation | Qualitatively Similar | fda.gov |
| Guinea Pig | Extensive | Hydroxylation, N-Oxidation, Conjugation | Qualitatively Similar | fda.gov |
| Mouse | Extensive | Primarily hydroxylation via CYP1A isoforms | Hepatic clearance primarily via CYP1A | nih.gov |
Analytical Methodologies for N-Oxide Metabolite Detection and Quantification (e.g., UPLC-PDA/MS)
The detection and quantification of this compound in various matrices require sensitive and specific analytical methods. Ultra-Performance Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) detection and Mass Spectrometry (MS) is a powerful technique for this purpose. oup.com
A stability-indicating UPLC-PDA/MS method has been developed to separate imiquimod from its known related substances and degradation products, including the N-oxide. oup.comnih.gov In one such method, this compound was identified as an impurity formed during forced degradation studies with hydrogen peroxide. oup.com The identity of the N-oxide was confirmed by its mass spectrum, which showed a protonated molecular ion [M+H]+ at a mass-to-charge ratio (m/z) of 257, consistent with the theoretical molecular weight of 256 for this compound. oup.com The use of ion pair-free mobile phases ensures the method's compatibility with mass spectrometry, which is crucial for definitive identification. oup.com
The table below summarizes the key parameters of a UPLC-PDA/MS method used for the analysis of imiquimod and its related substances, including the N-oxide.
| Parameter | Description | Reference |
|---|---|---|
| Chromatography System | Ultra-Pressure Liquid Chromatography (UPLC) | oup.com |
| Column | Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm) | oup.com |
| Mobile Phase | Gradient elution with 0.1% trifluoroacetic acid and acetonitrile | oup.com |
| Detection | Photodiode Array (PDA) and Mass Spectrometry (MS) | oup.com |
| Mass Spectrometry | Electrospray Ionization (ESI), Positive Ion Analysis | oup.com |
| This compound [M+H]+ | m/z 257 | oup.com |
| Quantification Limit | 0.08 μg/mL for all analytes | oup.com |
| Detection Limit | 0.04 μg/mL for all analytes | oup.com |
Imiquimod N Oxide As a Prodrug: Design Principles and Activation Mechanisms
Theoretical Framework of N-Oxide Prodrug Strategies for Targeted Drug Delivery
The use of N-oxide functionalities is a promising strategy in medicinal chemistry for developing targeted drug delivery systems. acs.orgnih.gov This approach involves the chemical modification of a parent drug, like Imiquimod (B1671794), into an N-oxide derivative, which is typically inactive. acs.orgnih.gov The N-oxide group can alter the drug's properties, such as increasing its water solubility or reducing its ability to cross cell membranes, which helps in controlling its distribution in the body. acs.orgnih.gov
Rationale for Attenuated Biological Activity in the Prodrug State
The conversion of a drug to its N-oxide form generally leads to a significant reduction in its biological activity. academie-sciences.frresearchgate.net This "caging" strategy is crucial for prodrug design, as it prevents the drug from exerting its effects prematurely throughout the body. acs.orgacademie-sciences.fr The N-oxide group can interfere with the drug's ability to bind to its target receptors or enzymes. For instance, in the case of Imiquimod, which is an immune response modifier that interacts with Toll-like receptors (TLRs), the N-oxide modification would likely hinder this interaction, thus silencing its immunostimulatory effects until the N-oxide is cleaved. qeios.comspandidos-publications.com
This temporary inactivation is a key principle of prodrug design, aiming to limit the drug's activity to the desired site of action, thereby reducing the potential for systemic side effects. acs.orgnih.gov
Considerations for Spatiotemporal Control of Drug Release
A major advantage of the N-oxide prodrug strategy is the potential for precise spatiotemporal control over drug activation. researchgate.netacs.org This means the active drug can be released at a specific location in the body and at a specific time. This control is achieved by designing the N-oxide to be cleaved under particular physiological or external stimuli.
For example, some N-oxides can be reduced back to the active parent amine enzymatically in hypoxic (low oxygen) environments, which are characteristic of many solid tumors. nih.govnih.govcontrolledreleasesociety.org This targeted activation in tumor tissues would concentrate the drug's therapeutic effect where it is most needed, sparing healthy tissues. nih.govnih.gov External triggers, such as light or radiation, are also being investigated to achieve even greater control over drug release. academie-sciences.fr
Radiolytic Activation of Imiquimod N-Oxide Prodrugs
A novel and promising approach for activating N-oxide prodrugs involves the use of ionizing radiation, such as X-rays. academie-sciences.frresearchgate.netacs.org This method, known as radiolytic activation, offers a high degree of spatial and temporal control, as the radiation can be precisely focused on the target tissue. researchgate.netresearchgate.net
Mechanisms of X-Ray-Induced Electron Transfer and Drug Release
The radiolysis of water by X-rays generates various reactive species, including hydrated electrons (e⁻aq). academie-sciences.fracs.org These hydrated electrons are potent reducing agents that can efficiently reduce the N-oxide group on the prodrug, cleaving the N-O bond and releasing the active parent drug. acs.orgnih.govacademie-sciences.fr This process of electron transfer is a key mechanism for the X-ray-induced activation of N-oxide prodrugs like this compound. academie-sciences.frresearchgate.net
Research has demonstrated the feasibility of this approach for several N-oxide prodrugs, including those of camptothecin (B557342), ampiroxicam, and loratadine, in addition to Imiquimod. academie-sciences.frresearchgate.net The efficiency of drug release can be influenced by the radiation dose and the chemical structure of the N-oxide prodrug. academie-sciences.frresearchgate.net
Investigation of Radionuclide-Induced Activation in Prodrug Systems
Building on the concept of X-ray activation, researchers are also exploring the use of targeted radionuclide therapy to activate prodrugs. acs.orgnih.gov This strategy involves delivering radionuclides, which are radioactive isotopes, specifically to tumor sites. acs.orgnih.gov The internal radiation emitted by these radionuclides can then induce the cleavage of the prodrug and release the active drug locally. acs.orgnih.gov
This approach has been investigated for platinum(IV) prodrugs and has shown promise for activating N-oxide prodrugs as well. acs.orgnih.gov For instance, a camptothecin-based N-oxide prodrug demonstrated a significant anticancer effect when activated by radiotherapy. acs.orgacs.org The use of clinically relevant β-emitting radionuclides offers a dose-dependent and highly localized activation mechanism, potentially bridging the gap between radiotherapy and chemotherapy for more effective cancer treatment. acs.orgnih.gov
Bioorthogonal Cleavage Reactions for this compound Activation
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov These reactions provide a powerful tool for the controlled activation of prodrugs. One such strategy involves the bioorthogonal cleavage of N-oxides. nih.govnih.gov
This approach utilizes a specific chemical trigger that reacts selectively with the N-oxide group to release the active drug. acs.orgresearchgate.net An example is the reaction between N-oxides and boron reagents, such as diboron (B99234) compounds. nih.govnih.gov This reaction is fast and efficient, allowing for the rapid cleavage of the N-oxide and activation of the prodrug under biological conditions. nih.govnih.gov
The development of bioorthogonal cleavage reactions for N-oxides, including this compound, offers a highly specific and controllable method for drug release. acs.orgresearchgate.net This strategy holds significant potential for enhancing the precision of cancer therapy and other treatments by ensuring that the drug is activated only at the desired site of action. acs.orgresearchgate.net
Transition Metal-Mediated Decaging Strategies for N-Oxide Prodrugs
The activation of prodrugs using transition metals is a powerful strategy that offers spatiotemporal control over drug release. acs.org These methods typically exploit the unique reactivity of transition metal catalysts (TMCs) with specific "caging" groups that are otherwise stable under physiological conditions. acs.org While many transition metal-mediated decaging reactions focus on cleaving protecting groups like allyl or propargyl from hydroxyl or amino groups, the underlying principles can be extended to other functionalities, including N-oxides. acs.orgacs.org
Palladium (Pd) catalysts are among the most studied for bioorthogonal prodrug activation. acs.orgrsc.org For instance, palladium-based systems have been developed to activate prodrugs of agents like 5-fluorouracil. acs.orgrsc.org These strategies often involve the catalyst, sometimes encapsulated in nanoparticles to reduce toxicity and improve targeting, cleaving a masking group to regenerate the active drug in situ. acs.orgrsc.org The development of magnetically driven nanorobots containing palladium and iron represents a significant advance, allowing the catalyst to be directed to a specific site before activating a prodrug. rsc.org
Another approach involves leveraging the high electrode potential of electrons generated by methods like the local radiolysis of water, which can effectively reduce N-oxides. academie-sciences.fr Research has demonstrated that this compound (NO-imiquimod) can be activated through X-ray-induced electron transfer, successfully releasing the active Imiquimod. academie-sciences.fr This radiolytic activation has also been shown to be effective for the N-oxide prodrugs of other compounds, such as camptothecin and loratadine. academie-sciences.fr
While direct transition metal-catalyzed reduction of this compound is a plausible strategy based on established chemical principles, the field has seen more extensive development in non-metallic approaches for this specific class of prodrugs.
Table 1: Overview of Transition Metal-Mediated Prodrug Activation Strategies
| Catalyst System | General Reaction | Payload Examples | Key Features |
| Palladium (Pd) | Deprotection of allyl and propargyl groups | 5-Fluorouracil, Doxorubicin (B1662922), Colchicine Binding Site Inhibitors | Well-established, can be delivered via nanoparticles or resins to reduce toxicity. acs.orgacs.orgrsc.org |
| Copper (Cu) | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Not specified for N-oxides | Used in "click-to-release" systems; strategies exist to make it safer for biological use. rsc.org |
| Platinum (Pt) | Cleavage of pentynoyl tertiary amides and N-propargyl groups | Monomethyl auristatin E, 5-Fluorouracil | Can be mediated by existing platinum-based drugs like cisplatin. rsc.org |
| X-Ray Induction | Radiolytic reduction of N-oxides | Imiquimod, Camptothecin, Loratadine | Uses high-energy radiation to trigger electron transfer for prodrug reduction. academie-sciences.fr |
Non-Metallic Bioorthogonal Approaches for Controlled Activation (e.g., Boron Reagent Reactions)
Non-metallic bioorthogonal chemistry provides an alternative to transition metals, often avoiding concerns about metal toxicity while offering exceptional reaction speed and selectivity. researchgate.net A particularly successful strategy for activating N-oxide prodrugs involves their reaction with specific boron reagents. nih.gov This bioorthogonal bond-cleaving reaction is valued for its fast kinetics, high efficiency, and the biocompatibility of the reagents and byproducts. nih.govnih.govresearchgate.net
The reaction mechanism involves the boron reagent attacking the oxygen of the N-oxide, leading to the reduction of the N-oxide and subsequent release of the parent drug. nih.gov An innovative application of this strategy involves masking a self-immolative linker with an N-oxide. nih.govacs.org Once the N-oxide is "demasked" by the boron reagent, the linker spontaneously fragments, ensuring a clean and traceless release of the active payload. nih.govacs.org
Initial studies utilized boronic acids, but research revealed that modifying the boron reagent could dramatically accelerate the reaction. researchgate.netnih.gov Key findings include:
The reaction of an N,N-dialkylaniline-derived N-oxide with phenylboronic acid is three orders of magnitude faster than with simpler N-oxides like TMAO. nih.gov
Replacing the carbon-boron (C–B) bond in boronic acids with a boron-boron (B–B) bond, as found in diboron reagents, significantly enhances reactivity. nih.gov
A major breakthrough was the use of silylboranes, where replacing the carbon atom in a boronic acid with a silicon (Si) atom accelerated the N-oxide decaging kinetics by a factor of up to 10^6. researchgate.netnih.govacs.org
This silylborane-N-oxide reaction boasts second-order rate constants (k₂) as high as 10³ M⁻¹s⁻¹ and achieves over 90% cleavage within minutes, making it one of the fastest and most efficient bioorthogonal click-and-release chemistries developed. researchgate.netnih.govnih.govacs.org This approach has been successfully applied to create a water-soluble, nano-prodrug of the potent anticancer agent SN-38, which showed significantly weakened cytotoxicity until its "on-demand" activation by the boron-based trigger in vitro and in vivo. nih.govacs.org Given that the primary amine of Imiquimod is a common site for modification in prodrug strategies, this N-oxide masking and boron reagent activation represents a highly viable and efficient method for controlling its release. acs.org
Table 2: Kinetic Data for Bioorthogonal N-Oxide Decaging with Boron Reagents
| N-Oxide | Boron Reagent | Second-Order Rate Constant (k₂) | Efficiency/Speed |
| Trimethylamine N-oxide (TMAO) | p-Nitrophenylboronic acid | ~10⁻³ M⁻¹s⁻¹ | Biologically compatible but slow. nih.gov |
| N,N-dialkylaniline-derived N-oxide | Phenylboronic acid | ~1 M⁻¹s⁻¹ | Three orders of magnitude faster than TMAO reaction. nih.gov |
| General N-oxide | Diboron reagents | Up to 2.3 x 10³ M⁻¹s⁻¹ | Very fast kinetics, minimal cell toxicity. nih.govresearchgate.net |
| General N-oxide | Silylborane | Up to 10³ M⁻¹s⁻¹ | 10⁶-fold faster than boronic acid; >90% release in minutes. researchgate.netnih.govacs.org |
Molecular Interactions and Mechanistic Insights into Activated Imiquimod N Oxide Prodrugs
Pre-Activation Molecular Dynamics and Conformational Analysis of Imiquimod (B1671794) N-Oxide
Imiquimod N-Oxide is the prodrug form of Imiquimod, a potent immune response modifier. The N-oxidation strategy involves the modification of the parent drug to silence its biological activity until it reaches the target site. academie-sciences.fr In the case of this compound, an oxygen atom is attached to a nitrogen on the quinoline (B57606) ring system. nih.govfda.gov This modification alters the electronic and steric properties of the molecule, preventing it from binding to its molecular target, Toll-like receptor 7 (TLR7).
Detailed molecular dynamics and conformational analysis studies specifically for the this compound prodrug are not extensively available in published literature. However, computational studies on the parent compound, Imiquimod, provide insights into the structural features that are critical for its activity. Molecular modeling has confirmed that Imiquimod can form inclusion complexes, and its structure has been analyzed using methods like Density Functional Theory (DFT) to understand its electronic properties and reactive areas. scielo.brresearchgate.netredalyc.org The addition of the N-oxide functional group introduces a polar, hydrophilic moiety, which fundamentally changes the molecule's conformational preferences and interaction potential compared to the parent drug. This structural change is the basis of its design as an inactive prodrug, which requires a specific trigger for activation. academie-sciences.frresearchgate.net
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₆N₄O | nih.gov |
| Molecular Weight | 256.30 g/mol | nih.gov |
| IUPAC Name | 1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine 5-oxide | nih.gov |
Mechanisms of Imiquimod Regeneration from N-Oxide Prodrugs
The conversion of the inactive this compound prodrug to the active Imiquimod drug requires the cleavage of the N-O bond. This regeneration is designed to occur under specific conditions, allowing for targeted drug release. Several activation mechanisms have been explored for N-oxide prodrugs.
One demonstrated method is radiolytic activation. The high electrode potential of hydrated electrons generated by the local radiolysis of water can effectively reduce nitrogen oxides. academie-sciences.fr Studies have shown that Imiquimod can be regenerated from its N-oxide form through X-ray-induced electron transfer, providing a potential strategy for targeted activation in radiation therapy. academie-sciences.fracademie-sciences.fr
Another approach involves bioorthogonal decaging chemistry. A system utilizing N-oxide and a silylborane reagent has been described for prodrug activation, representing a chemical trigger that could be applied in a controlled biological setting. researchgate.net Furthermore, macromolecular prodrugs incorporating Imiquimod derivatives have been designed to release the active drug in response to the acidic environment of endosomes (pH 5), which is the site of TLR7 localization. researchgate.net This pH-sensitive release mechanism ensures that the drug is activated at its site of action. researchgate.net
Molecular Target Engagement of Released Imiquimod via Toll-like Receptor 7 (TLR7) Agonism
Once regenerated, Imiquimod functions as a specific agonist for Toll-like receptor 7 (TLR7). invivogen.com TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune response to viral pathogens by recognizing single-stranded RNA (ssRNA). invivogen.commdpi.com Imiquimod, an imidazoquinoline amine analog to guanosine, mimics these natural ligands to activate the receptor. invivogen.com This binding event initiates a signaling cascade that triggers a potent antiviral and antitumor immune response. medicaljournals.sedrugbank.com
Imiquimod's activity is dependent on its binding to TLR7 located within the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs) and macrophages. invivogen.comaai.orgpawanlal.org The activation of TLR7 by Imiquimod is strictly dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88). invivogen.commedicaljournals.sespandidos-publications.comnih.gov Upon binding, TLR7 undergoes a conformational change, leading to the recruitment of MyD88. This initiates a downstream signaling cascade that involves the recruitment of protein kinases and ultimately leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs). invivogen.comdrugbank.commdpi.com This MyD88-dependent pathway is central to the induction of pro-inflammatory genes and the subsequent immune response. medicaljournals.senih.gov
A primary consequence of TLR7 activation by Imiquimod is the robust production of Type I interferons (IFN-α and IFN-β) and Type III interferons (IFN-λ). frontiersin.orgmdpi.com Imiquimod is a potent inducer of IFN-α. medicaljournals.sedrugbank.comnih.gov The activation of the TLR7-MyD88 signaling pathway leads to the phosphorylation and nuclear translocation of IRFs (e.g., IRF-7), which are critical transcription factors for the IFN-α and IFN-β genes. frontiersin.orgasm.org These interferons exert powerful direct antiviral effects by inducing a state of viral resistance in surrounding cells and are fundamental in shaping the subsequent adaptive immune response. mdpi.com
In addition to interferons, the activation of the NF-κB transcription factor through the TLR7/MyD88 pathway results in the secretion of a broad array of pro-inflammatory cytokines and chemokines. drugbank.commdpi.commdpi.com These signaling molecules are crucial for recruiting and activating various immune cells to the site of inflammation. Clinical and preclinical studies have demonstrated that Imiquimod induces the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-12 (IL-12). medicaljournals.sefrontiersin.orgmdpi.comnih.gov It also triggers the release of chemokines including CCL2 (MCP-1), CCL3 (MIP-1α), and CCL4 (MIP-1β). mdpi.comaai.org This cytokine and chemokine milieu is essential for orchestrating the downstream immunological cascade. mdpi.combmj.com
| Molecule | Molecule Type | Primary Function(s) | Reference(s) |
|---|---|---|---|
| IFN-α | Type I Interferon | Antiviral activity, activation of innate and adaptive immunity. | medicaljournals.sedrugbank.commdpi.com |
| IFN-β | Type I Interferon | Antiviral activity, modulation of immune responses. | frontiersin.orgmdpi.com |
| TNF-α | Pro-inflammatory Cytokine | Induces inflammation, apoptosis, and immune cell activation. | medicaljournals.semdpi.combmj.com |
| IL-6 | Pro-inflammatory Cytokine | Stimulates acute phase response, B-cell differentiation. | medicaljournals.sefrontiersin.orgmdpi.comnih.gov |
| IL-8 | Chemokine (CXCL8) | Chemoattractant for neutrophils and other granulocytes. | frontiersin.orgmdpi.com |
| IL-12 | Pro-inflammatory Cytokine | Promotes Th1 cell differentiation and IFN-γ production. | medicaljournals.semdpi.combmj.com |
| CCL2 (MCP-1) | Chemokine | Recruits monocytes, memory T cells, and dendritic cells. | mdpi.com |
| CCL3 (MIP-1α) | Chemokine | Chemoattractant for macrophages, monocytes, and NK cells. | mdpi.comaai.org |
| CCL4 (MIP-1β) | Chemokine | Chemoattractant for various immune cells, including NK cells. | mdpi.com |
Induction of Type I and Type III Interferons (e.g., IFN-α, IFN-β)
Downstream Immunological Cascade Triggered by Released Imiquimod
The initial release of interferons and cytokines by cells like pDCs and macrophages triggers a broad immunological cascade, bridging the innate and adaptive immune systems. pawanlal.orgnih.gov This cascade is responsible for the therapeutic effects of Imiquimod. The induced cytokines activate other innate immune cells, including natural killer (NK) cells, which enhance their cytotoxic activity against target cells. medicaljournals.semdpi.com
A critical effect of Imiquimod is the activation and maturation of antigen-presenting cells (APCs), particularly dendritic cells (DCs) and Langerhans cells. medicaljournals.seaai.org Imiquimod stimulates these cells to increase the expression of co-stimulatory molecules and to migrate to regional lymph nodes. aai.orgpawanlal.org In the lymph nodes, these mature APCs present antigens to T cells, leading to the initiation of a robust, antigen-specific adaptive immune response. bmj.com
The cytokine environment shaped by Imiquimod, particularly the presence of IL-12 and IFN-α, strongly promotes the differentiation of T-helper cells towards a Type 1 (Th1) phenotype. medicaljournals.sebmj.com This Th1-polarized response is characterized by the production of IFN-γ and is critical for effective cell-mediated immunity against viral infections and tumors. drugbank.combmj.com Concurrently, Imiquimod can activate B lymphocytes, promoting their proliferation and differentiation. medicaljournals.semdpi.com This comprehensive activation of both innate and cell-mediated adaptive immunity constitutes the downstream immunological cascade responsible for Imiquimod's therapeutic action. pawanlal.orgnih.gov
Activation and Maturation of Innate Immune Cell Populations (e.g., Macrophages, Dendritic Cells, Natural Killer Cells, B Lymphocytes)
Imiquimod acts as a potent agonist of Toll-like receptor 7 (TLR7), and to some extent TLR8, which are primarily expressed by various immune cells. wikipedia.orgaai.orgmdpi.comnih.gov This interaction triggers a cascade of downstream signaling, leading to the activation and maturation of key innate immune cell populations. wikipedia.orgspandidos-publications.com The activation of these cells results in the production of pro-inflammatory cytokines and chemokines, which orchestrates the initial immune response. nih.govspandidos-publications.com
Macrophages: Upon stimulation by Imiquimod, macrophages become activated and enhance their effector functions. wikipedia.orgspandidos-publications.commedicaljournals.se This activation leads to the secretion of crucial cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12. spandidos-publications.commedicaljournals.senih.gov Furthermore, activated macrophages are induced to produce nitric oxide, a molecule with antiviral and tumoricidal properties. medicaljournals.semdpi.com Studies have shown that TLR7 activation by Imiquimod in macrophages can suppress HIV infection by inducing CC chemokines that block viral entry and by downregulating the expression of the viral receptors CD4 and CCR5. mdpi.com
Dendritic Cells (DCs): Dendritic cells, including plasmacytoid DCs (pDCs) and epidermal Langerhans cells, are critical targets of Imiquimod. wikipedia.orgaai.orgspandidos-publications.com Imiquimod induces the maturation of DCs, a process characterized by the upregulation of co-stimulatory molecules like CD80 and CD86, which is essential for activating naive T cells. nih.govresearchgate.net Research using in vitro cultured monocyte-derived dendritic cells (MoDCs) demonstrated that Imiquimod enhances DC maturation, leading to increased antigen-presenting activity and production of IL-12. nih.gov Encapsulating Imiquimod into nanoparticles has been shown to result in even more potent stimulation and maturation of DCs compared to the free form of the drug. researchgate.netmdpi.com
Natural Killer (NK) Cells: Imiquimod stimulates the activity of Natural Killer (NK) cells, which are part of the innate immune system's first line of defense against viral infections and tumors. spandidos-publications.commedicaljournals.seqeios.com This stimulation is partly mediated by the cytokines induced by Imiquimod, such as IFN-α and IL-12. medicaljournals.seqeios.com Specifically, Imiquimod has been found to upregulate NK cell activity and induce the expression of 2',5'-oligoadenylate synthetase, which contributes to an antiviral state. mdpi.comqeios.com Studies on NK cells from patients with acute lymphoblastic leukemia showed that the TLR7 ligand Imiquimod increased NK cell activation, evidenced by higher expression of IFN-γ and activating receptors like NKG2D and NKp44. frontiersin.org
B Lymphocytes: Imiquimod is a potent direct activator of B lymphocytes, inducing their proliferation and differentiation. spandidos-publications.commedicaljournals.senih.gov This activation occurs independently of signals from T cells. nih.gov Studies have demonstrated that both murine and human B cells proliferate and increase their immunoglobulin production in response to Imiquimod. medicaljournals.senih.gov This effect can enhance humoral immunity, and when used as a vaccine adjuvant, Imiquimod's analogue R-848 was shown to augment antigen-specific IgG2a levels. nih.gov
Table 1: Effects of Activated Imiquimod on Innate Immune Cells
| Cell Type | Key Effects | Research Findings |
| Macrophages | Activation; Secretion of cytokines (TNF-α, IL-6, IL-12) and nitric oxide. mdpi.comspandidos-publications.commedicaljournals.senih.govmdpi.com | TLR7 activation induces CC chemokines, blocking HIV entry. mdpi.com Upregulates inflammatory proteins and apoptosis inhibitors. mdpi.com |
| Dendritic Cells | Maturation; Upregulation of CD80/CD86; Enhanced antigen presentation. spandidos-publications.comnih.govresearchgate.netnih.gov | Induces migration of Langerhans cells to lymph nodes. medicaljournals.senih.gov Stimulates pDCs to produce IFN-α. aai.org |
| Natural Killer Cells | Enhanced cytotoxic activity; Upregulation of activating receptors. medicaljournals.semdpi.comqeios.comfrontiersin.org | Induces IFN-γ expression and upregulates NKG2D and NKp44. frontiersin.org |
| B Lymphocytes | Proliferation and differentiation; Increased immunoglobulin production. spandidos-publications.commedicaljournals.semdpi.comnih.gov | Potently activates both resting and activated B cells. nih.gov Can act as a vaccine adjuvant to enhance antibody responses. nih.gov |
Indirect Enhancement of Adaptive Immune Responses (e.g., Th1 Phenotype Skewing, Langerhans Cell Migration and Antigen Presentation)
The initial activation of the innate immune system by Imiquimod creates a pro-inflammatory environment that subsequently shapes and enhances the adaptive immune response. medicaljournals.senih.gov This is not a direct effect on T cells, but rather an indirect stimulation mediated by the cytokines and activated antigen-presenting cells (APCs) of the innate system. medicaljournals.se
Th1 Phenotype Skewing: A hallmark of Imiquimod's immunomodulatory activity is its ability to promote a T-helper type 1 (Th1) skewed immune response. medicaljournals.seescholarship.orgnih.govnih.gov The induction of cytokines like IL-12 and IFN-α by APCs is critical for this process. medicaljournals.senih.gov IL-12 drives the differentiation of naive T-helper cells into Th1 cells, which in turn produce IFN-γ. medicaljournals.semdpi.com This Th1 polarization is crucial for effective cell-mediated immunity against intracellular pathogens and tumor cells. medicaljournals.senih.gov Concurrently, Imiquimod suppresses the Th2 immune response by inhibiting the production of Th2-associated cytokines such as IL-4 and IL-5, an effect believed to be mediated in part by IFN-α. medicaljournals.seescholarship.org
Langerhans Cell Migration and Antigen Presentation: Imiquimod activates Langerhans cells, which are specialized dendritic cells residing in the epidermis. wikipedia.orgspandidos-publications.commedicaljournals.se Upon activation, these cells are prompted to migrate from the skin to regional lymph nodes. medicaljournals.senih.govnih.govfrontiersin.org This migration is a critical step for initiating an adaptive immune response, as it allows the Langerhans cells to present antigens they have captured to T cells within the lymph node. medicaljournals.seescholarship.orgnih.gov Imiquimod enhances this entire process by not only inducing migration but also by upregulating the expression of Major Histocompatibility Complex (MHC) class I and II molecules and co-stimulatory receptors on APCs, thereby improving their capacity for antigen presentation. nih.govescholarship.org This robust activation and antigen presentation leads to the generation of antigen-specific cytotoxic T lymphocytes (CD8+ T cells), which are essential for clearing virally infected cells and tumors. nih.govresearchgate.net
Table 2: Indirect Effects of Activated Imiquimod on Adaptive Immunity
| Mechanism | Key Effects | Research Findings |
| Th1 Phenotype Skewing | Promotes differentiation of Th1 cells; Increases production of IFN-γ. medicaljournals.semdpi.comescholarship.org | Induces IL-12 and IFN-α from APCs, which drives Th1 polarization. medicaljournals.senih.gov Suppresses Th2 cytokines (IL-4, IL-5). medicaljournals.se |
| Langerhans Cell Activation | Induces maturation and migration to lymph nodes. medicaljournals.senih.govnih.govfrontiersin.org | Enhances antigen presentation to T cells. medicaljournals.seescholarship.org Leads to a robust, antigen-specific CD8+ T cell response. nih.gov |
| Antigen Presentation | Upregulates MHC I & II and co-stimulatory molecules (CD40, CD80, CD86) on APCs. nih.gov | Bridges the innate and adaptive immune responses, leading to effective T cell activation. medicaljournals.senih.gov |
Preclinical Evaluation of Imiquimod N Oxide Prodrugs and Analogues
In Vitro Assays for Prodrug Stability, Activation Kinetics, and Imiquimod (B1671794) Release
The initial phase of preclinical evaluation involves a battery of in vitro assays designed to characterize the fundamental properties of Imiquimod N-oxide prodrugs. These studies are crucial for understanding how the prodrug behaves in a controlled environment before moving to more complex biological systems.
A primary concern is the stability of the prodrug under various physiological conditions. Assays are conducted to determine the rate of degradation or conversion of the prodrug in different biological fluids, such as plasma and simulated gastric or intestinal fluids. This helps predict the prodrug's fate upon administration.
Activation kinetics are another critical aspect. The conversion of the inactive N-oxide prodrug to the active imiquimod is a key step. Researchers investigate the mechanisms and speed of this conversion. For instance, some prodrugs are designed to be activated by specific enzymes that are overexpressed in target tissues, like the tumor microenvironment. Radiolytic activation, using X-rays to trigger the conversion of N-oxide prodrugs to their active form, has also been explored. Studies have demonstrated the successful release of imiquimod from its N-oxide form upon X-ray-induced electron transfer. academie-sciences.fracademie-sciences.fr
Finally, the release of the active imiquimod from the prodrug is quantified. Techniques like High-Performance Liquid Chromatography (HPLC) are employed to measure the concentration of released imiquimod over time. This data is used to construct release profiles, which can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism. mdpi.com For example, a study on imiquimod-loaded nanosponges showed a release profile that correlated well with the Korsmeyer-Peppas model, indicating a diffusion-controlled release from a swellable matrix. mdpi.com
Cellular Models for Investigating Activated Prodrug Immunomodulatory Effects
Once the basic chemical properties are understood, the investigation moves to cellular models to assess the biological activity of the activated prodrug. These models provide insights into how the released imiquimod interacts with immune cells and modulates their functions.
Immune Cell Activation Studies in Isolated Cell Lines and Primary Cultures
To evaluate the immunomodulatory effects, researchers utilize isolated immune cell lines (e.g., RAW-Blue™ cells) and primary cultures of human or mouse immune cells. rsc.org These cells are exposed to the activated prodrug, and various parameters of immune activation are measured. Imiquimod is known to activate immune cells primarily through Toll-like receptor 7 (TLR7). wikipedia.orgnih.gov Activation of TLR7 triggers a signaling cascade leading to the production of pro-inflammatory cytokines. wikipedia.orgnih.gov Studies have shown that imiquimod can activate Langerhans cells, natural killer cells, macrophages, and B-lymphocytes. wikipedia.org
Cytokine and Chemokine Induction in Response to Activated Prodrugs
A key indicator of the immunomodulatory activity of imiquimod is the induction of cytokines and chemokines. Following exposure of immune cells to the activated prodrug, the levels of various cytokines such as interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and interleukins (e.g., IL-6, IL-12) are measured using techniques like ELISA. nih.govnih.gov The induction of these cytokines is a hallmark of the Th1-type immune response stimulated by imiquimod, which is crucial for its antiviral and antitumor effects. nih.govijdvl.com For instance, studies have shown that imiquimod induces the production of IFN-α, IFN-γ, and IL-12, which in turn stimulate the cellular arm of the acquired immune system. nih.gov
Animal Models for Proof-of-Concept Prodrug Activation and Immunotherapeutic Efficacy
Investigation of Targeted Drug Delivery and Localized Activation in Disease Models (e.g., Tumor Microenvironment)
A major advantage of the prodrug strategy is the potential for targeted drug delivery and localized activation. In disease models, such as murine tumor models, researchers investigate whether the prodrug preferentially accumulates in the target tissue, like the tumor microenvironment. nih.gov This can be achieved by designing prodrugs that are activated by conditions specific to the tumor, such as hypoxia or the presence of certain enzymes. Imaging techniques can be used to track the biodistribution of the prodrug and confirm its localized activation. The goal is to maximize the therapeutic effect at the site of disease while minimizing exposure and potential toxicity to healthy tissues.
Evaluation of Antiviral and Antitumor Immunological Responses in Preclinical Disease Models (e.g., Murine Tumor Models, Viral Infection Models)
The ultimate test of an this compound prodrug is its ability to elicit a potent and effective immunological response against diseases like cancer and viral infections in preclinical models. In murine tumor models, the antitumor efficacy is evaluated by measuring tumor growth inhibition or regression after treatment with the prodrug. dovepress.com For example, in a mouse model of cervical cancer, treatment with imiquimod-loaded nanofibers resulted in a significant reduction in tumor volume. dovepress.com Similarly, in viral infection models, the antiviral activity is assessed by measuring the reduction in viral load or the prevention of infection. nih.gov These studies also involve analyzing the immune cell populations within the tumor or infected tissue to confirm the desired immunomodulatory effects, such as an increase in tumor-infiltrating lymphocytes. rsc.org
Advanced Research Methodologies Applied to Imiquimod N Oxide Studies
High-Resolution Chromatographic and Spectroscopic Techniques for Characterization (e.g., LC-MS, NMR)
The precise structural elucidation and purity assessment of Imiquimod (B1671794) N-Oxide are paramount for its application in research and development. High-resolution chromatographic and spectroscopic methods are indispensable tools for achieving this.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of Imiquimod N-Oxide. Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is commonly employed for purity assessment. vulcanchem.com A developed UPLC-PDA/MS method utilized a C18 column with a mobile phase of 0.1% trifluoroacetic acid and acetonitrile, allowing for the separation of Imiquimod and its related substances, including the N-oxide, within nine minutes. oup.com LC-MS is also crucial for identifying metabolites and degradation products. For instance, in vitro metabolism studies of Imiquimod using human liver microsomes identified the 5-N-oxide derivative as a primary metabolite. fda.govfda.gov The mass spectrum of Imiquimod can indicate the formation of this compound, which can undergo further fragmentation. oup.com The use of LC-MS/MS allows for detailed structural elucidation of metabolites by analyzing their fragmentation pathways. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of this compound. ¹H-NMR spectroscopy is used to identify key proton signals. For this compound in DMSO-d₆, characteristic signals include those for the aromatic protons of the quinoline (B57606) system and the isobutyl group. vulcanchem.com Specifically, key signals have been reported at δ 8.5 (s, 1H, H-2), 7.9–7.6 (m, 4H, quinoline protons), and 2.8 (d, 2H, isobutyl CH₂). vulcanchem.com This data is critical for confirming the identity and structure of the synthesized compound.
Infrared (IR) Spectroscopy offers complementary structural information. A strong absorption band in the region of 1250–1300 cm⁻¹ is characteristic of the N-O stretch, confirming the presence of the N-oxide functionality. vulcanchem.com
These techniques are often used in combination to provide a comprehensive characterization of this compound, ensuring its identity, purity, and stability.
| Technique | Application for this compound | Key Findings |
| LC-MS | Purity assessment, impurity profiling, metabolite identification | Identifies byproducts like deoxygenated imiquimod; Confirms 5-N-oxide as a primary metabolite. vulcanchem.comfda.govfda.gov |
| ¹H-NMR | Structural elucidation | Confirms the presence and arrangement of protons in the molecule, with specific chemical shifts for the imidazoquinoline core and the isobutyl group. vulcanchem.com |
| IR Spectroscopy | Functional group identification | A strong absorption at 1250–1300 cm⁻¹ confirms the N-O bond of the N-oxide. vulcanchem.com |
| UPLC-PDA/MS | Separation and quantification | Allows for rapid separation of Imiquimod and its impurities, including the N-oxide. oup.com |
Computational Chemistry and Molecular Modeling Approaches for Prodrug Design and Activation Prediction
The concept of a prodrug, a molecule that is converted into an active drug within the body, is a key strategy in drug development to enhance properties like stability and targeted delivery. researchgate.net this compound is being investigated as a potential prodrug. Computational chemistry and molecular modeling are playing a vital role in this area.
These in silico methods allow researchers to predict how a prodrug like this compound might be activated. researchgate.net For instance, computational simulations can model the interaction between the prodrug and enzymes that might be responsible for its conversion to the active form, Imiquimod. researchgate.net This can involve predicting the binding affinity and the mechanism of metabolic conversion, such as reduction of the N-oxide.
While specific computational studies focused solely on this compound as a prodrug are emerging, the principles are well-established for other prodrugs. researchgate.net For example, molecular docking and molecular dynamics (MD) simulations are used to understand enzyme-substrate interactions. researchgate.net These approaches can help in designing more effective prodrugs by optimizing their structure for efficient activation at the desired site of action, potentially reducing systemic toxicity. researchgate.net The use of computational methods to predict the immune responses of similar scaffolds suggests a promising future for the rational design of Imiquimod-based prodrugs. researchgate.net
| Computational Method | Application in Prodrug Research | Relevance to this compound |
| Molecular Docking | Predicts the binding orientation of a prodrug to an enzyme's active site. researchgate.net | Can predict how this compound might bind to reductive enzymes in the body. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a prodrug-enzyme complex over time, providing insights into the stability of the interaction and the mechanism of activation. researchgate.net | Can elucidate the step-by-step process of this compound reduction to Imiquimod. |
| Quantum Mechanics (QM) | Calculates the electronic structure of molecules to understand reaction mechanisms at a subatomic level. researchgate.net | Can be used to model the chemical reaction of N-oxide reduction. |
Advanced Imaging Techniques for Monitoring Prodrug Activation and Drug Release in Biological Systems
Visualizing where and when a prodrug is activated to release its active counterpart in a living system is a significant challenge in drug development. Advanced imaging techniques are being developed to provide real-time, non-invasive monitoring of these processes.
While specific studies detailing the use of advanced imaging to monitor this compound activation are not yet widely published, the field of theranostics (the combination of therapy and diagnostics) provides a framework for how this could be achieved. Nanoparticles are often used as carriers for both imaging agents and drugs or prodrugs. thno.orgmdpi.com
For example, a nanoparticle could be designed to carry this compound and an imaging agent. Upon activation of the prodrug (e.g., by specific enzymes in a tumor microenvironment), a change in the imaging signal could be detected. This would allow researchers to visualize the location and extent of drug release. Techniques like Magnetic Resonance Imaging (MRI) and photoacoustic imaging are being explored for such applications. thno.orgmdpi.comnih.gov For instance, nanoparticles can be engineered to be responsive to stimuli such as ultrasound, which can trigger the release of a drug. nih.gov The development of nanoprobes for medical imaging is a rapidly advancing field with the potential to be applied to the study of this compound prodrugs. thno.org These imaging strategies could provide invaluable information on the pharmacokinetics and pharmacodynamics of this compound, helping to optimize its therapeutic potential.
| Imaging Technique | Principle | Potential Application for this compound |
| Magnetic Resonance Imaging (MRI) | Uses magnetic fields and radio waves to create detailed images of organs and tissues. Contrast agents can be used to enhance the signal. thno.orgmdpi.com | Nanoparticles containing this compound and an MRI contrast agent could show a change in signal upon prodrug activation. |
| Photoacoustic Imaging | Combines light and sound to create images. A laser pulse excites molecules, which then generate ultrasound waves that can be detected. nih.gov | Could be used to track nanoparticles carrying this compound and a photoacoustic contrast agent. |
| Fluorescence Imaging | Uses fluorescent probes that emit light upon excitation. researchgate.net | A "smart" probe could be designed to fluoresce only after this compound has been converted to Imiquimod. |
Future Directions and Emerging Research Avenues for Imiquimod N Oxide
Development of Novel Triggering Mechanisms for Spatiotemporally Controlled Prodrug Activation
A key area of research is the development of methods to activate imiquimod (B1671794) N-oxide prodrugs at specific times and locations within the body, enhancing their efficacy while minimizing side effects. nih.gov This spatiotemporal control is crucial for precision medicine. nih.gov
Enzyme-Responsive Strategies in Disease Microenvironments
The unique microenvironment of diseased tissues, particularly tumors, offers a promising avenue for targeted prodrug activation. Tumor microenvironments are often characterized by the overexpression of specific enzymes, such as matrix metalloproteinases (MMPs) and nitroreductases. mdpi.comfrontiersin.orgimrpress.com
Researchers are designing imiquimod N-oxide prodrugs that are cleaved and activated by these enzymes. mdpi.comfrontiersin.org This strategy ensures that the active drug is released predominantly within the tumor, sparing healthy tissues. The integration of diagnostic and therapeutic functions in these agents allows for real-time imaging and image-guided treatment, optimizing patient outcomes. frontiersin.org
pH-, Redox-, or Light-Responsive Activation Methods
Beyond enzymes, other characteristics of the disease microenvironment can be harnessed for prodrug activation. These include changes in pH, redox potential, and the application of external stimuli like light. imrpress.comresearchgate.netthno.org
pH-Responsive Activation: The acidic nature of tumor microenvironments can be used to trigger the release of imiquimod from its N-oxide prodrug form. mdpi.comresearchgate.net For instance, macromolecular prodrugs have been designed to release imiquimod at a pH of 5, which is typical of the endosomal compartments within cells. researchgate.netnih.gov This approach has been shown to strongly activate T-cells. researchgate.netnih.gov
Redox-Responsive Activation: The higher concentration of reducing agents like glutathione (B108866) in the tumor microenvironment provides another trigger for prodrug activation. mdpi.comnih.gov Redox-responsive bonds incorporated into the prodrug structure can be cleaved under these conditions, releasing the active imiquimod. nih.gov
Light-Responsive Activation: Light offers a non-invasive, externally controlled method for prodrug activation. nih.govresearchgate.net By incorporating light-sensitive molecules into the prodrug design, researchers can use light, particularly near-infrared (NIR) light which penetrates deeper into tissues, to trigger the release of imiquimod at a specific site. nih.govresearchgate.netengineering.org.cn A recent study detailed the construction of an 808 nm light-activatable prodrug using imiquimod and a NIR boron dipyrromethene (BODIPY) linked by a reactive oxygen species (ROS)-cleavable bond. nih.govresearchgate.net
Radiation- and Ultrasound-Responsive Activation: X-rays and gamma rays, with their ability to penetrate deep into tissues, are also being explored as triggers. academie-sciences.frresearchgate.net The radiolysis of water by this radiation generates hydrated electrons that can effectively reduce N-oxides to their active forms. nih.govacademie-sciences.fr This has been demonstrated for NO-imiquimod. academie-sciences.fr Similarly, low-intensity ultrasound, a safe and effective external trigger, can be used for the selective activation of prodrugs. oup.com
Integration of this compound Prodrugs with Combination Therapies
To enhance therapeutic efficacy, researchers are integrating this compound prodrugs with other cancer treatments, such as chemotherapy, radiotherapy, and other immunotherapies. nih.govnih.gov The synergistic effects of these combinations can lead to more robust and durable anti-tumor responses. nih.gov For example, the combination of topical imiquimod with radiation therapy has been shown to potentiate therapeutic effects. nih.gov
A study on a murine T-cell lymphoma model showed that systemic administration of imiquimod as an adjuvant with a tumor-lysate vaccine induced a powerful protective immune response. nih.gov Furthermore, combining this compound prodrugs with immune checkpoint inhibitors is a promising strategy. nih.gov Imiquimod can enhance the infiltration of CD8+ T cells into the tumor, which may work synergistically with immune checkpoint blockade. nih.gov The co-delivery of imiquimod and other chemotherapeutic agents like doxorubicin (B1662922) using pH-responsive micelles has demonstrated increased tumor accumulation and a significant rise in mature dendritic cells and activated cytotoxic T cells. mdpi.com
Exploration of Systemic Applications for Activated N-Oxide Prodrugs in Immunotherapy
While imiquimod is typically applied topically, the development of activatable N-oxide prodrugs opens the door for systemic administration. nih.govmdpi.com Systemic delivery would allow the treatment of metastatic diseases that are not accessible to topical application. acs.org The key challenge is to ensure that the prodrug remains inactive in circulation and is only activated at the target site to avoid systemic toxicity. researchgate.net
The use of targeted radionuclide therapy to activate prodrugs is a promising approach for treating metastatic tumors. acs.org This strategy utilizes radionuclides to release the active drug at the tumor site, offering a way to expand the potential of radiotherapy-activated prodrugs. acs.org
Investigation of Undiscovered Immunological Pathways Modulated by Novel N-Oxide Derivatives
Imiquimod is known to activate the immune system primarily through Toll-like receptor 7 (TLR7). nih.govdrugbank.com However, research into novel N-oxide derivatives of imiquimod could uncover new immunological pathways. vulcanchem.com By modifying the N-oxide moiety, it may be possible to create derivatives that interact with other immune receptors or modulate different signaling cascades, leading to unique and potentially more potent immune responses. vulcanchem.com
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing Imiquimod N-Oxide with high purity, and how can its structural integrity be validated?
- Methodological Answer : Synthesis should involve controlled oxidation of Imiquimod under inert atmospheric conditions, using reagents like hydrogen peroxide or meta-chloroperbenzoic acid. Purification via column chromatography (e.g., silica gel, methanol/dichloromethane gradients) is critical to isolate the N-oxide derivative. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for functional group confirmation) and high-resolution mass spectrometry (HRMS) to verify molecular weight. Purity (>99%) should be confirmed using HPLC with UV detection at 254 nm .
Q. Which analytical techniques are most reliable for characterizing this compound’s stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies should be conducted at 40°C/75% relative humidity over 6 months. Use differential scanning calorimetry (DSC) to monitor thermal degradation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products. Purity thresholds (>95%) must align with International Council for Harmonisation (ICH) guidelines for pharmaceutical intermediates .
Q. What are the established in vivo models for evaluating this compound’s therapeutic potential, and what key parameters should be monitored?
- Methodological Answer : The imiquimod-induced psoriasis model in rodents (e.g., BALB/c mice or Sprague-Dawley rats) is widely used. Monitor Psoriasis Area Severity Index (PASI) scores, epidermal thickening via histopathology, and cytokine profiles (e.g., IL-17, IL-23) using ELISA. Ensure consistency in application frequency (e.g., 5% cream daily for 7 days) and include sham-treated controls .
Advanced Research Questions
Q. How does this compound modulate the NLRP3 inflammasome pathway, and what methodological approaches can elucidate its dual pro- and anti-inflammatory roles?
- Methodological Answer : Use bone marrow-derived macrophages (BMDMs) from NLRP3-knockout mice to isolate TLR7-dependent effects. Measure caspase-1 activation (Western blot) and IL-1β secretion (ELISA) under LPS/ATP priming. For mitochondrial involvement, employ live-cell imaging with MitoTracker Red and assess reactive oxygen species (ROS) via DCFH-DA fluorescence. Contrast results with parent Imiquimod to differentiate N-oxide-specific effects .
Q. How should researchers address discrepancies in this compound’s efficacy across preclinical studies, particularly regarding dosage and model systems?
- Methodological Answer : Conduct a meta-analysis of published dose-response curves (e.g., 0.1–10 µM in vitro, 1–10 mg/kg in vivo) to identify optimal therapeutic windows. Standardize animal models by controlling variables such as genetic background, immune status, and application method. Use Bayesian statistical models to quantify inter-study variability and validate findings through multicenter reproducibility trials .
Q. What computational strategies can predict the mutagenic potential of this compound derivatives, and how do structural modifications influence this risk?
- Methodological Answer : Apply (quantitative) structure-activity relationship [(Q)SAR] models to evaluate aromatic N-oxide alerts. Use Leadscope’s expert-rule-based system to assess DNA-reactive mutagenicity. Synthesize analogs with reduced aromaticity (e.g., replacing quinoline with pyridine) and test in Ames assays with TA98 and TA100 strains. Cross-reference results with ToxCast databases for mechanistic validation .
Q. How can researchers design experiments to differentiate between TLR7-dependent and -independent mechanisms of this compound?
- Methodological Answer : Use TLR7-knockout cell lines (e.g., HEK293-TLR7⁻/⁻) to assess residual activity. Compare transcriptomic profiles (RNA-seq) of wild-type vs. knockout models after treatment. Pharmacological inhibition with TLR7 antagonists (e.g., chloroquine) can further isolate pathways. Measure downstream NF-κB activation via luciferase reporter assays and cytokine arrays .
Methodological Best Practices
- Data Contradiction Analysis : For conflicting results (e.g., variable IC₅₀ values in TLR7 activation studies), perform cross-laboratory validation using standardized reagents and protocols. Include positive controls (e.g., resiquimod for TLR7) and report raw data in supplementary materials for transparency .
- Reproducibility : Document reaction conditions (solvent, temperature, catalyst), purity metrics, and statistical methods (e.g., ANOVA with post-hoc Tukey tests) in full. Share datasets via repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
